2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid
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Overview
Description
2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with bromine, fluorine, and a methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and carboxylation. For instance, starting with 3-bromo-4-methylphenylacetic acid, fluorination can be achieved using reagents like Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methylphenyl)acetic acid
- 2-(3-Fluoro-4-methylphenyl)acetic acid
- 2-(3-Bromo-5-chloro-4-methylphenyl)acetic acid
Uniqueness
2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and properties.
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
ZTWKUXUTSXEEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CC(=O)O)F |
Origin of Product |
United States |
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